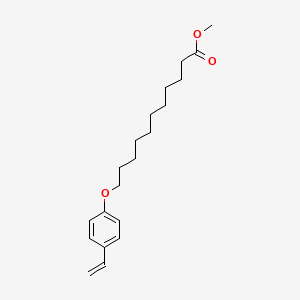

Methyl 11-(4-ethenylphenoxy)undecanoate

Description

Properties

CAS No. |

109023-44-1 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

methyl 11-(4-ethenylphenoxy)undecanoate |

InChI |

InChI=1S/C20H30O3/c1-3-18-13-15-19(16-14-18)23-17-11-9-7-5-4-6-8-10-12-20(21)22-2/h3,13-16H,1,4-12,17H2,2H3 |

InChI Key |

CINQSBWCAKPLNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Etherification

The Mitsunobu reaction offers a robust pathway for forming ether bonds under mild conditions, ideal for acid- or base-sensitive substrates.

Procedure :

- Substrate Preparation : Methyl 11-hydroxyundecanoate is synthesized via esterification of 11-hydroxyundecanoic acid with methanol using sulfuric acid as a catalyst.

- Coupling Reaction : The hydroxyl group of methyl 11-hydroxyundecanoate reacts with 4-ethenylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.

Mechanistic Insight :

DIAD mediates the oxidation of PPh₃, generating a phosphine oxide and a betaine intermediate. The phenol’s oxygen attacks the activated alcohol, forming the ether bond with inversion of configuration.

Advantages :

- High regioselectivity and yield (>85%).

- Mild conditions preserve the vinyl group’s integrity.

Limitations :

- Costly reagents (DIAD, PPh₃).

- Requires anhydrous conditions.

Williamson Ether Synthesis

This classical method employs nucleophilic substitution between an alkoxide and alkyl halide.

Procedure :

- Halide Synthesis : Methyl 11-bromoundecanoate is prepared by treating 11-hydroxyundecanoic acid with HBr in acetic acid, followed by esterification with methanol.

- Ether Formation : 4-Ethenylphenol is deprotonated with potassium carbonate in dimethylformamide (DMF), then reacted with methyl 11-bromoundecanoate at 80°C for 12 hours.

Optimization :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rate.

- Yield: 70–75%, with minor elimination byproducts (e.g., undecenoate esters).

Sequential Esterification and Etherification

A two-step approach isolates ester formation and ether coupling.

Step 1: Ester Synthesis

11-Bromoundecanoic acid is esterified with methanol via acid-catalyzed Fischer esterification (H₂SO₄, reflux, 6 hours).

Step 2: Nucleophilic Substitution

The bromide intermediate reacts with sodium 4-ethenylphenoxide in ethanol at 60°C, yielding the target compound.

Challenges :

- Competing hydrolysis of the ester group under basic conditions.

- Requires careful pH control (pH 8–9).

Comparative Analysis of Methods

| Parameter | Mitsunobu | Williamson | Sequential |

|---|---|---|---|

| Yield (%) | 85–90 | 70–75 | 65–70 |

| Reaction Time (hours) | 4–6 | 12–18 | 8–10 |

| Cost (Reagents) | High | Moderate | Low |

| Byproduct Formation | Minimal | Moderate | Significant |

| Scalability | Limited | High | Moderate |

Key Observations :

- Mitsunobu excels in yield and purity but is less feasible for industrial-scale synthesis.

- Williamson offers scalability at the expense of longer reaction times.

Optimization Strategies

Solvent Selection

- THF maximizes miscibility in Mitsunobu reactions.

- DMF accelerates nucleophilic substitution in Williamson synthesis but necessitates post-reaction purification to remove residual solvent.

Catalytic Enhancements

- Microwave Assistance : Reduces Williamson reaction time to 4 hours at 100°C.

- Enzymatic Esterification : Lipase-catalyzed ester formation (e.g., Candida antarctica lipase B) improves stereoselectivity.

Challenges in Vinyl Group Preservation

The 4-ethenylphenoxy group is prone to polymerization under acidic or radical conditions. Mitigation strategies include:

- Inhibitors : Adding hydroquinone (0.1 wt%) during reactions.

- Low-Temperature Processing : Maintaining temperatures below 30°C in Mitsunobu and Williamson methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(4-ethenylphenoxy)undecanoate can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Substituted phenoxy derivatives

Scientific Research Applications

Methyl 11-(4-ethenylphenoxy)undecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 11-(4-ethenylphenoxy)undecanoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with biological targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Key Differences :

- The ethenyl group in the target compound introduces unsaturation, enabling reactions like radical polymerization or Michael additions, absent in the phenyl derivative.

2.2. Methyl 11-(trichlorosilyl)undecanoate

- Structure: Features a trichlorosilyl (-SiCl₃) group instead of ethenylphenoxy.

- Applications: Used in self-assembled monolayers (SAMs) on silica surfaces due to the SiCl₃ group’s affinity for hydroxylated substrates .

- Reactivity: Hydrolyzes to form silanol bonds, enabling covalent attachment to surfaces.

Key Differences :

- The trichlorosilyl group confers surface-binding capability, making it suitable for nanotechnology and coatings, unlike the ethenylphenoxy derivative, which may serve as a polymer precursor.

2.3. Methyl 11-(phenylsulfonyl)undecanoate

- Structure : Substituted with a sulfonyl (-SO₂Ph) group.

- Properties: Molecular weight: 340.48 g/mol.

- Applications : Sulfonyl groups are common in surfactants and drug intermediates due to their electron-withdrawing effects.

Key Differences :

- The sulfonyl group enhances polarity and oxidative stability compared to the ethenylphenoxy moiety, which is more hydrophobic and reactive.

2.4. Methyl 11-((2R,3R)-3-pentyloxiran-2-yl)undecanoate

Key Differences :

- The epoxide’s strain-driven reactivity contrasts with the ethenyl group’s propensity for addition or polymerization.

Physicochemical and Functional Comparison

Q & A

Q. What analytical techniques are suitable for quantifying Methyl 11-(4-ethenylphenoxy)undecanoate in complex matrices?

- GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (EI). Methyl undecanoate derivatives exhibit characteristic fragmentation patterns (e.g., m/z 368 [M⁺] for methyl 11-(4-phenylphenoxy)undecanoate) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm. Retention time varies with chain length and substituents (e.g., 30–32 min for similar esters) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the ethenylphenoxy group on biological activity?

- Approach : Synthesize analogs with substituent variations (e.g., 4-methylphenoxy, 4-fluorophenoxy) and assess bioactivity (e.g., antioxidant assays like DPPH radical scavenging or cytotoxicity via MTT). Compare EC₅₀ values to correlate electronic/steric effects with activity .

- Data Interpretation : Use molecular docking to predict interactions with target enzymes (e.g., hyaluronidases or oxidases) and validate via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

- Case Example : If conflicting cytotoxicity results arise, verify assay conditions (e.g., cell line specificity, serum concentration). Perform dose-response curves with standardized controls (e.g., doxorubicin). Cross-validate using orthogonal methods (e.g., apoptosis assays via flow cytometry) .

- Statistical Analysis : Apply multivariate regression to account for variables like solvent purity or incubation time .

Q. How can metabolic stability of Methyl 11-(4-ethenylphenoxy)undecanoate be assessed in vitro?

- Protocol : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 0–120 minutes. Identify metabolites (e.g., hydroxylation at the ethenyl group or ester hydrolysis) .

- Kinetic Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .

Q. What computational methods predict the environmental fate of Methyl 11-(4-ethenylphenoxy)undecanoate?

- Tools : Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate with experimental LogP (e.g., shake-flask method) and soil adsorption studies .

Methodological Notes

- Synthesis Optimization : For scale-up, replace TMSCl with BF₃·MeOH to improve esterification yields .

- Contradictory Spectral Data : If IR or MS results deviate from expectations, check for residual solvents (e.g., ethyl acetate in NMR samples) or matrix effects in MS .

- Biological Replicates : Use n ≥ 3 for cytotoxicity assays to account for cell heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.